2,4-Difluoro-3-nitrobenzamide
Description
2,4-Difluoro-3-nitrobenzamide is a fluorinated benzamide derivative characterized by a nitro group at the 3-position and fluorine atoms at the 2- and 4-positions on the aromatic ring. The compound’s nitro group may facilitate further functionalization, such as reduction to amines, as seen in related diamine syntheses .
Properties
Molecular Formula |
C7H4F2N2O3 |
|---|---|
Molecular Weight |
202.11 g/mol |
IUPAC Name |
2,4-difluoro-3-nitrobenzamide |
InChI |
InChI=1S/C7H4F2N2O3/c8-4-2-1-3(7(10)12)5(9)6(4)11(13)14/h1-2H,(H2,10,12) |
InChI Key |
FJQCUBQDRBFZMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)N)F)[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-nitrobenzamide typically involves the nitration of 2,4-difluorobenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{C}_7\text{H}_5\text{F}_2\text{NO}_2 + \text{HNO}_3 \rightarrow \text{C}_7\text{H}_4\text{F}_2\text{N}_2\text{O}_3 + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: 2,4-Difluoro-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,4-Difluoro-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and bioavailability, making it a promising candidate for further research .
Comparison with Similar Compounds
Data Tables
Table 2: Impact of Nitro Group Position on Reactivity
*Inferred from , where diamines are unstable and used immediately .
Biological Activity
2,4-Difluoro-3-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial applications. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
This compound features a benzamide structure with two fluorine atoms and a nitro group attached to the aromatic ring. Its molecular formula is CHFNO, and it has a molecular weight of approximately 188.12 g/mol. The presence of electron-withdrawing groups like fluorine and nitro enhances its reactivity and biological activity.
The mechanism of action for this compound primarily involves:
- Antitumor Activity : The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, leading to apoptosis in cancer cells.
- Antimicrobial Activity : Nitro compounds are known for their ability to generate reactive oxygen species upon reduction, which can damage bacterial DNA and proteins, leading to cell death.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties:
- Cell Line Studies : In vitro assays demonstrated that this compound shows cytotoxic effects against various cancer cell lines. For instance, it was tested against the NCI60 panel of human cancer cell lines, revealing notable growth inhibition in melanoma and breast cancer cell lines (GI values ranging from 0.14 to 2.79 μM) .
| Cell Line Type | GI (μM) | Sensitivity Level |
|---|---|---|
| Melanoma | 0.14 - 1.00 | High |
| Breast Cancer | 0.20 - 2.00 | Moderate |
| Renal Cancer | 0.50 - 5.00 | Moderate |
| CNS Cancer | >5.00 | Low |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties:
- Mechanism : As a nitro compound, it is believed to exert its antimicrobial effects through the generation of toxic intermediates upon reduction, which bind covalently to bacterial DNA .
- Microbial Testing : In studies assessing its efficacy against various pathogens, this compound showed activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae, with minimum inhibitory concentrations (MIC) reported at approximately 6.3 μM for certain strains .
Case Study 1: Anticancer Efficacy
In a study involving the NCI60 human cancer cell line panel, this compound was subjected to a five-dose screening protocol. The results indicated a dose-dependent inhibition of tumor growth across multiple cell lines, particularly in melanoma and breast cancer types .
Case Study 2: Antimicrobial Effectiveness
Another study focused on the antimicrobial properties of various nitro compounds including this compound. It was found effective against S. aureus with an MIC value of 6.3 μM, showcasing its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
